

A Comparative Guide to the Characterization of Cbz-N-PEG10-acid Conjugates

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Compound of Interest

Compound Name: Cbz-N-PEG10-acid

Cat. No.: B15620649

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For researchers, scientists, and drug development professionals engaged in bioconjugation and drug delivery, the precise characterization of functionalized polyethylene glycol (PEG) linkers is paramount. This guide provides a comparative analysis of three primary analytical techniques for the characterization of **Cbz-N-PEG10-acid**: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Cbz-N-PEG10-acid is a bifunctional linker featuring a carboxybenzyl (Cbz) protected amine, a ten-unit polyethylene glycol spacer, and a terminal carboxylic acid. This structure allows for its conjugation to various molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Accurate characterization ensures the purity, identity, and stability of these conjugates, which is critical for their efficacy and safety.

Performance Comparison: NMR vs. HPLC vs. Mass Spectrometry

The choice of analytical technique depends on the specific information required. While NMR provides detailed structural information, HPLC is excellent for purity assessment, and Mass Spectrometry confirms molecular weight and integrity.

Parameter	Nuclear Magnetic Resonance (NMR)	High-Performance Liquid Chromatography (HPLC)	Mass Spectrometry (MS)
Primary Use	Structural elucidation and confirmation, Quantitation	Purity determination, Quantitation, Separation of impurities	Molecular weight determination, a high degree of certainty in identification
Information Provided	Detailed molecular structure, chemical environment of atoms, functional group connectivity	Retention time, peak purity, quantification of components	Mass-to-charge ratio (m/z), molecular formula confirmation
Sample Preparation	Simple dissolution in a deuterated solvent	Dissolution in a suitable mobile phase, filtration	Dissolution, often requires desalting and dilution, matrix addition for MALDI
Resolution	Atomic level resolution of chemical structure	High resolution of components in a mixture	High mass resolution, can distinguish isobaric species
Sensitivity	Relatively low (mg to µg range)[1]	High (µg to ng range) [2]	Very high (ng to fg range)[3]
Limit of Detection	~10 µg/mL in biological fluids[1]	~5 µg/mL for individual oligomers[4]	Femtomole (fmol) to attomole (amol) range[3]
Quantitative Accuracy	Excellent, directly proportional to the number of nuclei	Good, requires calibration with standards	Can be quantitative with appropriate internal standards
Key Advantage	Non-destructive, provides unambiguous structural information	Robust, reliable for purity and impurity profiling	Unparalleled sensitivity and mass accuracy

Limitations	Lower sensitivity, complex spectra for large molecules	Does not provide structural information on its own	Can be affected by ion suppression, fragmentation can be complex
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In-Depth Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of **Cbz-N-PEG10-acid**. Both ^1H and ^{13}C NMR are employed for a comprehensive analysis.

Expected ^1H NMR Spectral Data for Cbz-N-PEG10-acid

The ^1H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (Cbz)	7.25 - 7.40	multiplet	5H
CH_2 (Benzylic, Cbz)	~5.10	singlet	2H
PEG backbone (-O- CH_2 - CH_2 -O-)	3.55 - 3.75	multiplet	~40H
CH_2 adjacent to amide	~3.50	triplet	2H
CH_2 adjacent to acid	~3.78	triplet	2H
NH (Amide)	~5.30	broad singlet	1H
OH (Carboxylic Acid)	>10	broad singlet	1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expected ^{13}C NMR Spectral Data for Cbz-N-PEG10-acid

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift (δ , ppm)
Carbonyl (Carboxylic Acid)	~174
Carbonyl (Cbz)	~156
Aromatic (Cbz)	127 - 137
CH ₂ (Benzylic, Cbz)	~67
PEG backbone (-O-CH ₂ -CH ₂ -O-)	~70
CH ₂ adjacent to amide	~40
CH ₂ adjacent to acid	~69

Experimental Protocols

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **Cbz-N-PEG10-acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
- Instrumentation: The analysis is performed on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

HPLC Protocol for Purity Analysis

- **Sample Preparation:** Prepare a stock solution of **Cbz-N-PEG10-acid** in a suitable solvent (e.g., acetonitrile or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 μm syringe filter before injection.
- **Instrumentation:** A standard HPLC system equipped with a UV detector or, more suitably for PEG compounds, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size) is commonly used.
 - **Mobile Phase A:** Water with 0.1% formic acid or trifluoroacetic acid (TFA).
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid or TFA.
 - **Gradient:** A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically employed to ensure the elution of all components.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30-40 $^{\circ}\text{C}$.
 - **Injection Volume:** 5-20 μL .
- **Data Analysis:** The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

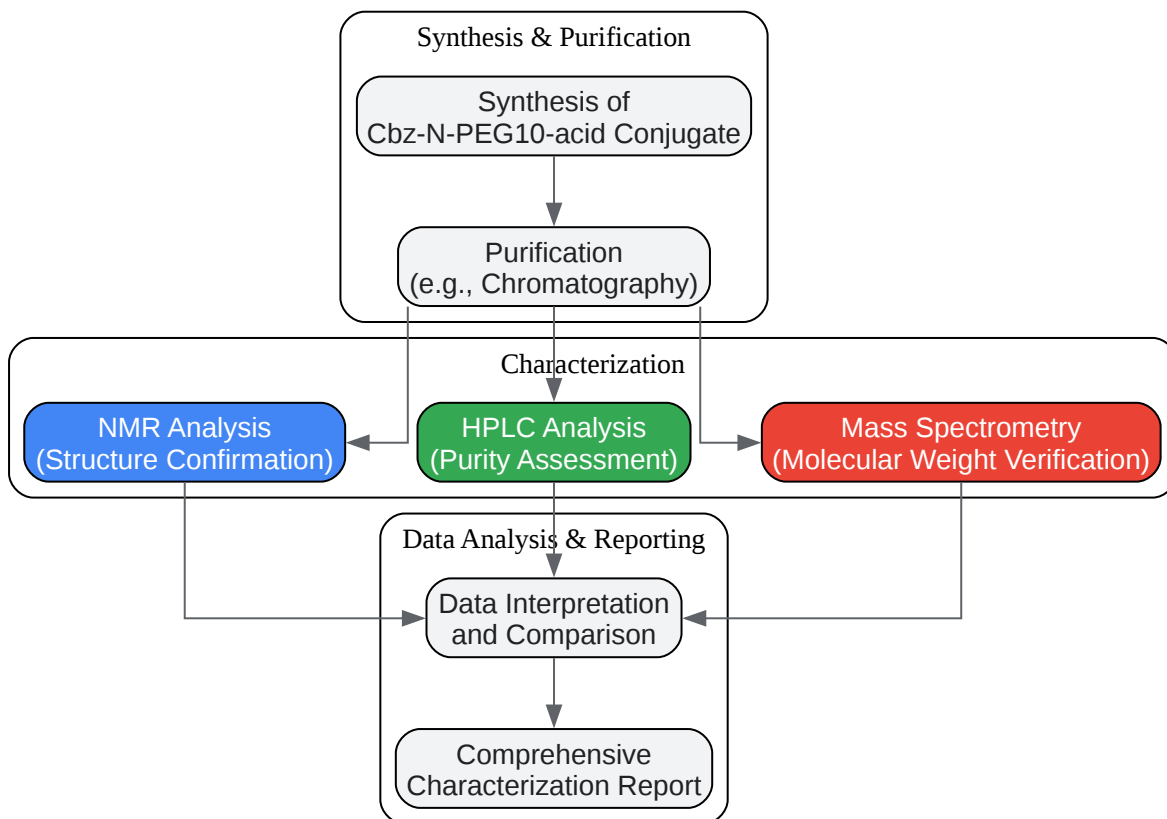
Mass Spectrometry Protocol

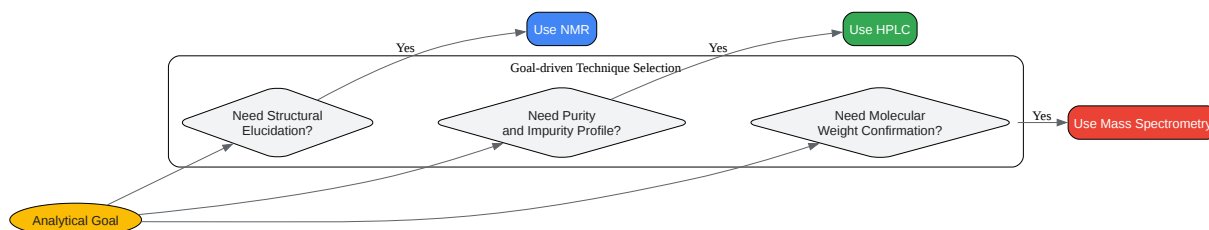
- **Sample Preparation:**

- For Electrospray Ionization (ESI): Dissolve the sample in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water with a small amount of formic acid, to a concentration of approximately 10-100 µg/mL.
- For Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or α -cyano-4-hydroxycinnamic acid) on a MALDI target plate.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ion source or introduce it via an LC system. Acquire data in positive or negative ion mode, depending on the analyte.
 - MALDI-TOF MS: Irradiate the sample spot with a laser to desorb and ionize the analyte.
- Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio of the observed ions. The high-resolution data can be used to confirm the elemental composition.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of **Cbz-N-PEG10-acid** conjugates.





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